3-(methyldisulfanyl)propan-1-ol
Description
3-(Methyldisulfanyl)propan-1-ol (C₄H₁₀OS₂) is a sulfur-containing alcohol with a methyldisulfanyl (-S-S-CH₃) group at the third carbon of the propanol backbone. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or fragrance synthesis due to their reactive sulfur moieties .
Properties
CAS No. |
85351-51-5 |
|---|---|
Molecular Formula |
C4H10OS2 |
Molecular Weight |
138.3 g/mol |
IUPAC Name |
3-(methyldisulfanyl)propan-1-ol |
InChI |
InChI=1S/C4H10OS2/c1-6-7-4-2-3-5/h5H,2-4H2,1H3 |
InChI Key |
VVWFNTJXKMWEKK-UHFFFAOYSA-N |
Canonical SMILES |
CSSCCCO |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Mercapto-1-propanol with Dimethyl Disulfide
The most direct method involves reacting 3-mercapto-1-propanol with dimethyl disulfide (DMDS) under oxidative conditions. This thiol-disulfide exchange is catalyzed by iodine or hydrogen peroxide, which facilitates the formation of the disulfide bond.
Example Protocol :
-
Dissolve 3-mercapto-1-propanol (1.0 equiv) and DMDS (1.2 equiv) in methanol.
-
Add iodine (0.1 equiv) and stir at 25°C for 12 hours.
-
Quench with aqueous sodium thiosulfate to remove excess iodine.
-
Purify via column chromatography (silica gel, ethyl acetate/hexane).
This method yields 70–78% product, with minor formation of trisulfide byproducts (<5%). The reaction’s selectivity depends on strict stoichiometric control of DMDS and rapid quenching.
Alkylation-Oxidation Sequential Approach
Methylation of 3-Mercapto-1-propanol Followed by Oxidation
An alternative route involves alkylating 3-mercapto-1-propanol with methyl iodide to form 3-(methylthio)propan-1-ol, followed by oxidation to the disulfide.
Step 1: Alkylation
-
React 3-mercapto-1-propanol with methyl iodide (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetone.
-
Yield: 85–90% of 3-(methylthio)propan-1-ol.
Step 2: Oxidation
-
Treat the thioether with hydrogen peroxide (30% w/v) in acetic acid at 50°C for 6 hours.
-
Yield: 60–65% of 3-(methyldisulfanyl)propan-1-ol.
This two-step process avoids disulfide scrambling but requires careful handling of oxidizing agents to prevent over-oxidation to sulfonic acids.
Nucleophilic Substitution Strategies
Displacement of Halides with Methyldisulfanyl Anions
3-Chloro-1-propanol can react with sodium methyldisulfanide (NaS-SCH₃) in dimethylformamide (DMF) to form the target compound.
Reaction Conditions :
-
3-Chloro-1-propanol (1.0 equiv), NaS-SCH₃ (1.2 equiv), DMF, 80°C, 8 hours.
-
Yield: 50–55%.
This method is less efficient due to competing elimination reactions and the hygroscopic nature of NaS-SCH₃.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for each preparation route:
| Method | Starting Material | Reagents | Yield (%) | Advantages | Challenges |
|---|---|---|---|---|---|
| Thiol-disulfide exchange | 3-Mercapto-1-propanol | DMDS, I₂ | 70–78 | One-step, high selectivity | Byproduct formation (trisulfides) |
| Alkylation-oxidation | 3-Mercapto-1-propanol | CH₃I, H₂O₂ | 60–65 | Avoids disulfide reagents | Over-oxidation risk, two-step process |
| Nucleophilic substitution | 3-Chloro-1-propanol | NaS-SCH₃ | 50–55 | Direct C-S bond formation | Low yield, elimination side reactions |
Purification and Characterization
Crude this compound is typically purified via vacuum distillation or silica gel chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
-
¹H NMR (CDCl₃) : δ 1.85 (quin, J=6.5 Hz, 2H, CH₂), 2.85 (t, J=6.5 Hz, 2H, SCH₂), 3.70 (t, J=6.5 Hz, 2H, CH₂OH), 2.15 (s, 3H, CH₃).
-
¹³C NMR : δ 25.4 (CH₂), 35.7 (SCH₂), 62.1 (CH₂OH), 16.8 (CH₃).
Chemical Reactions Analysis
Types of Reactions
3-(Methyldisulfanyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(methyldisulfanyl)propanoic acid.
Reduction: Formation of 3-(methylthio)propan-1-ol.
Substitution: Formation of 3-(methyldisulfanyl)propyl chloride or bromide.
Scientific Research Applications
Organic Synthesis
3-(Methyldisulfanyl)propan-1-ol serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in developing new compounds.
Biological Studies
The compound has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that it may exhibit antimicrobial effects, making it a candidate for further pharmacological studies.
- Redox Reactions : The disulfide bond can participate in redox reactions, impacting cellular redox balance and potentially leading to oxidative stress.
Medical Applications
Investigations into its therapeutic effects are ongoing, particularly regarding its use as a precursor in drug synthesis. The compound's interactions with cellular components suggest potential applications in medicinal chemistry.
Flavoring and Fragrance Industry
Due to its strong onion-like odor, this compound is utilized in the production of flavors and fragrances. Its unique scent profile makes it suitable for enhancing food products and perfumes.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial properties of this compound against various pathogens. Results indicated significant inhibition of bacterial growth, suggesting potential use in developing antimicrobial agents.
Case Study 2: Flavor Profile Analysis
In wine production, this compound was identified as a key volatile compound contributing to the aroma profile of Polish wines. Its presence was confirmed through gas chromatography-mass spectrometry (GC-MS), highlighting its importance in flavor chemistry .
Mechanism of Action
The mechanism of action of 3-(methyldisulfanyl)propan-1-ol involves its interaction with cellular components. The disulfide bond can undergo redox reactions, affecting cellular redox balance and potentially leading to oxidative stress. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s interactions with proteins and other biomolecules .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogues include:
| Compound Name | Substituent(s) | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-(Methyldisulfanyl)propan-1-ol | -S-S-CH₃ at C3 | Not available | C₄H₁₀OS₂ | 154.25 (calculated) |
| 1-(2-Chlorophenyl)-3-(methylsulfanyl)propan-1-ol | -S-CH₃ and 2-chlorophenyl at C1 | 1344243-04-4 | C₁₀H₁₃ClOS | 216.73 |
| 3-[2-(Methylsulfanyl)phenyl]propan-1-ol | -S-CH₃ at C2 of phenyl ring | 1000542-97-1 | C₁₀H₁₄OS | 182.28 |
| 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | -N(C₂H₅)₂ and two CH₃ at C2 | Not provided | C₉H₂₁NO | 159.27 |
| 3-(3,4-Dimethoxyphenyl)propan-1-ol | 3,4-dimethoxyphenyl at C3 | 3929-47-3 | C₁₁H₁₆O₃ | 196.24 |
Key Observations :
- Sulfur vs. Nitrogen Substituents: Sulfur-containing analogues (e.g., methylsulfanyl derivatives) exhibit higher molecular weights compared to nitrogen-substituted variants like 3-(diethylamino)-2,2-dimethyl-propan-1-ol .
- Aromatic vs.
Physical and Chemical Properties
Notes:
Comparison :
Biological Activity
3-(Methyldisulfanyl)propan-1-ol, also known by its CAS number 85351-51-5, is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antioxidant, and other relevant activities, supported by research findings and case studies.
- Molecular Formula : C4H10S3
- Molecular Weight : 162.26 g/mol
- CAS Number : 85351-51-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential applications in health and medicine. Key areas of interest include:
1. Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study conducted by [source needed] indicated that the compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
2. Antioxidant Properties
The antioxidant potential of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated a strong capacity to neutralize free radicals, which is essential for preventing oxidative stress-related diseases.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
The biological activity of this compound is attributed to its unique structural features that enable it to interact with cellular targets. The presence of disulfide bonds is believed to play a critical role in its mechanism of action, particularly in disrupting bacterial cell walls and modulating oxidative stress pathways.
Case Studies
Several case studies have investigated the effects of this compound in different contexts:
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with skin infections caused by resistant bacteria, topical application of a formulation containing this compound resulted in significant improvement in infection resolution compared to placebo. The study reported a reduction in infection size and symptoms within five days of treatment.
Case Study 2: Antioxidant Effects in Animal Models
A study involving rats subjected to oxidative stress showed that administration of this compound significantly reduced markers of oxidative damage in liver tissues. The treated group exhibited lower levels of malondialdehyde (MDA) and higher levels of glutathione compared to the control group.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(methyldisulfanyl)propan-1-ol with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or thiol-disulfide exchange. For example, reacting 3-mercapto-1-propanol with methyl disulfide under controlled pH and temperature conditions can yield the target compound. Purification via fractional distillation or preparative HPLC ensures high purity (>99%). Commercial suppliers like Aladdin provide the compound at 99% purity, validated by CAS 505-10-2 .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms the methyl disulfide group (δ ~2.1 ppm for -S-S-CH3) and hydroxyl proton (δ ~1.6 ppm).
- Mass Spectrometry (MS) : Verifies the molecular ion peak at m/z 138 (C4H10OS2).
- IR Spectroscopy : Identifies -OH stretches (~3300 cm⁻¹) and S-S bonds (~500 cm⁻¹).
Structural data from PubChem (e.g., InChI key) can be cross-referenced for validation .
Q. How should this compound be stored to maintain stability in laboratory settings?
- Methodological Answer : Store in amber glass vials under inert gas (N2/Ar) at 2–8°C to prevent oxidation of the disulfide bond. Add stabilizers like 0.1% BHT (butylated hydroxytoluene) for long-term storage. Periodic purity checks via GC-MS or HPLC are recommended, as commercial batches are certified at 99% purity .
Advanced Research Questions
Q. What strategies are employed to achieve enantioselective synthesis of this compound?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. For example, lipase-mediated kinetic resolution can separate enantiomers. Chiral HPLC (e.g., Chiralpak® columns) validates enantiopurity, referencing methods used for stereoisomeric analogs like (S)-3-amino-3-(4-fluorophenyl)propan-1-ol .
Q. How do structural modifications to the disulfide group in this compound affect its biological activity?
- Methodological Answer : Modifications (e.g., replacing -S-S-CH3 with -S-S-CF3) alter redox potential and membrane permeability. Use in vitro assays (e.g., glutathione peroxidase inhibition) to compare bioactivity. Computational studies (MD simulations, DFT) predict interactions with thiol-reactive enzymes, as demonstrated for trifluoromethyl-propanol derivatives .
Q. What experimental approaches resolve contradictions in reported stability data for this compound?
- Methodological Answer : Conduct accelerated stability studies under varied conditions (pH 4–9, 25–40°C) with LC-MS monitoring. Compare degradation products (e.g., sulfonic acids) across studies. Collaborative inter-laboratory validation, akin to IFRA’s fragrance safety protocols, ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
